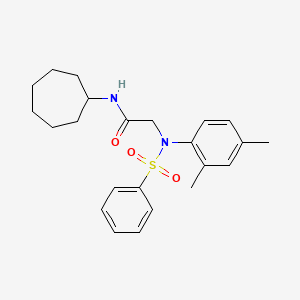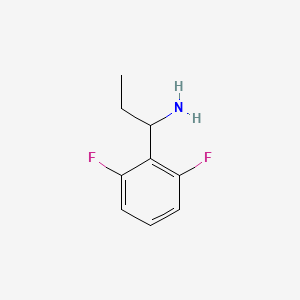![molecular formula C26H26N2O5 B12496062 Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496062.png)
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester, a morpholine ring, and a benzyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the morpholine ring, and the attachment of the benzyloxyphenyl group. Common synthetic routes may involve:
Esterification: The benzoate ester can be formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Morpholine Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.
Benzyloxyphenyl Attachment: The benzyloxyphenyl group can be attached via a coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with aromatic receptors, while the morpholine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-({[3-(methoxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[3-(ethoxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[3-(propoxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the benzyloxy group, which can enhance its interactions with biological targets and improve its solubility and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H26N2O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
methyl 2-morpholin-4-yl-5-[(3-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26N2O5/c1-31-26(30)23-17-21(10-11-24(23)28-12-14-32-15-13-28)27-25(29)20-8-5-9-22(16-20)33-18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,27,29) |
InChI-Schlüssel |
KVTNJEVVBYIMFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)


![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
methanone](/img/structure/B12496011.png)

![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496019.png)

![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496037.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)

